decahydronaphthalen-2-amine hydrochloride
Description
Decahydronaphthalen-2-amine hydrochloride is a bicyclic amine derivative with a fully saturated naphthalene backbone (decahydro structure) and a hydrochloride salt. Its systematic name is (2S,3R,4aR,8aR)-3-phenyl-N-(propan-2-yl)this compound, indicating stereochemical complexity at multiple positions . The compound features a phenyl group at position 3 and an isopropylamine substituent at position 2 of the decahydronaphthalene scaffold. It is primarily utilized in industrial and synthetic chemistry contexts, though specific pharmacological applications remain less documented .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h8-10H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZOAMUUSWYZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918595 | |
| Record name | Decahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93226-50-7 | |
| Record name | NSC271580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydronaphthalen-2-amine hydrochloride typically involves the hydrogenation of naphthalene to produce decahydronaphthalene, followed by amination and subsequent conversion to the hydrochloride salt. The hydrogenation process requires a catalyst such as palladium or platinum under high pressure and temperature conditions. The amination step involves the reaction of decahydronaphthalene with ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and amination. The final product is purified through crystallization or distillation to obtain high purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Decahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare decahydronaphthalen-2-amine hydrochloride with structurally or functionally related compounds, focusing on molecular structure, pharmacological activity, applications, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Structural Complexity and Saturation this compound is fully saturated, enhancing conformational rigidity compared to partially hydrogenated analogues like (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride . The phenyl and isopropyl groups in decahydronaphthalen-2-amine contribute to steric bulk, unlike the simpler hydroxyl/amino substituents in 1-amino-2-naphthol hydrochloride .
Pharmacological Activity Decahydronaphthalen-2-amine lacks documented receptor activity, whereas deschloroketamine hydrochloride (an arylcyclohexylamine) is a known NMDA antagonist . 4-Dimethylamino-N-benzylcathinone hydrochloride shares structural motifs with stimulants but is restricted to forensic research due to regulatory concerns .
Applications Industrial use dominates for decahydronaphthalen-2-amine, contrasting with tetrahydronaphthalen-2-amine derivatives, which serve as intermediates for CNS-targeting pharmaceuticals . 1-Amino-2-naphthol hydrochloride is utilized in dye manufacturing, highlighting divergent industrial roles .
Physicochemical Properties Stability varies significantly: deschloroketamine hydrochloride requires -20°C storage, while tetrahydronaphthalen-2-amine derivatives remain stable at room temperature . Solubility data are sparse for decahydronaphthalen-2-amine, but 1-amino-2-naphthol hydrochloride is hygroscopic, complicating handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for decahydronaphthalen-2-amine hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves hydrogenation of naphthalene derivatives followed by amination. Key parameters include temperature (80–120°C), hydrogen pressure (50–100 psi), and catalyst selection (e.g., Raney nickel). Purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in mobile phase) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts (δ) to PubChem data for decahydronaphthalene derivatives (e.g., δ 1.2–2.8 ppm for cyclohexane protons).
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]⁺ expected at m/z ~215).
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are essential when handling this compound in a laboratory setting?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store at –20°C in airtight containers to minimize degradation. Emergency procedures include rinsing exposed areas with water and seeking medical evaluation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct systematic replication studies with standardized protocols:
- Use identical cell lines (e.g., HEK-293 for receptor assays) and buffer conditions (pH 7.4, 37°C).
- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Analyze batch-to-batch variability in compound purity using LC-MS .
Q. What strategies are effective for isolating stereoisomers of this compound?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase.
- Crystallization : Employ diastereomeric salt formation with tartaric acid derivatives.
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform in silico docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:
- Use X-ray crystallography data of homologous receptors (e.g., GPCRs) for template modeling.
- Validate predictions with mutagenesis studies targeting predicted binding residues .
Q. What experimental designs mitigate contamination risks during large-scale synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Use high-purity solvents (HPLC-grade) and inert atmosphere (N₂/Ar) during reactions.
- Monitor intermediate purity via inline FTIR spectroscopy.
- Conduct stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .
Data Analysis and Interpretation
Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer : Perform phase-solubility studies:
- Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 254 nm).
- Apply Hansen solubility parameters to predict compatibility with co-solvents (e.g., PEG-400) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism):
- Fit data to a sigmoidal model (Hill equation) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report confidence intervals (95%) and effect sizes (Cohen’s d) .
Tables for Key Parameters
| Parameter | Optimal Range | Analytical Method | Reference ID |
|---|---|---|---|
| Reaction Temperature | 80–120°C | Inline thermocouple monitoring | |
| Purity Threshold | >95% | HPLC (C18 column) | |
| Storage Stability | –20°C, desiccated, 24 months | Accelerated degradation studies | |
| Chiral Resolution Efficiency | R > 1.5 (HPLC) | Chiralpak® IA column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
